molecular formula C13H21Cl2N3O B1294876 2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride CAS No. 36385-60-1

2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride

Cat. No. B1294876
CAS RN: 36385-60-1
M. Wt: 306.23 g/mol
InChI Key: SIKHOOLXYFPALG-UHFFFAOYSA-N
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Description

“2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride” is also known as “(S)-2-Piperazinecarboxylic acid dihydrochloride”. It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used in peptide synthesis .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular formula of this compound is C5H12Cl2N2O2 . Its average mass is 203.067 Da and its monoisotopic mass is 202.027588 Da .


Chemical Reactions Analysis

Piperazine derivatives have been used in various chemical reactions. For instance, they have been used in the nickel-catalyzed cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides .


Physical And Chemical Properties Analysis

This compound is a white to faint beige powder or crystals . It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether . It is a weak base with two pKb of 5.35 and 9.73 at 25 °C .

Safety And Hazards

While specific safety data for “2-Piperazinecarboxanilide, 2’,6’-dimethyl-, dihydrochloride” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

N-(2,6-dimethylphenyl)piperazine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-9-4-3-5-10(2)12(9)16-13(17)11-8-14-6-7-15-11;;/h3-5,11,14-15H,6-8H2,1-2H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKHOOLXYFPALG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80957720
Record name N-(2,6-Dimethylphenyl)piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride

CAS RN

36385-60-1
Record name 2-Piperazinecarboxanilide, 2',6'-dimethyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036385601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,6-Dimethylphenyl)piperazine-2-carboximidic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80957720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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